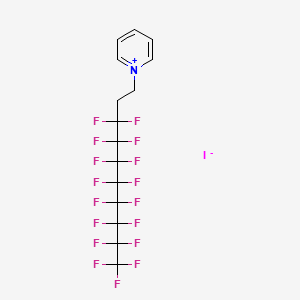

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide is a fluorinated organic compound. It is characterized by the presence of a pyridinium ion and a long perfluorinated alkyl chain. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide typically involves the reaction of pyridine with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridiniumiodid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Pyridinium-Ion kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl die perfluorierte Kette im Allgemeinen gegen solche Reaktionen resistent ist.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit dieser Verbindung verwendet werden, umfassen Nukleophile wie Hydroxidionen oder Amine für Substitutionsreaktionen. Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid können zur Oxidation bzw. Reduktion verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann nukleophile Substitution Derivate mit verschiedenen funktionellen Gruppen ergeben, die an das Pyridinium-Ion gebunden sind.

Wissenschaftliche Forschungsanwendungen

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridiniumiodid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird aufgrund seiner amphiphilen Natur als Tensid oder Emulgator verwendet.

Biologie: Wird für seinen potenziellen Einsatz in Medikamenten-Abgabesystemen untersucht, insbesondere zur gezielten Abgabe von hydrophoben Medikamenten.

Medizin: Wird auf seine antimikrobiellen Eigenschaften und seinen potenziellen Einsatz in Desinfektionsmitteln untersucht.

Industrie: Wird in Beschichtungen und Oberflächenbehandlungen verwendet, um hydrophobe und oleophobe Eigenschaften zu verleihen.

Wirkmechanismus

Der Mechanismus, durch den 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridiniumiodid seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Zellmembranen. Die perfluorierte Kette kann Lipiddoppelschichten stören, was zu antimikrobieller Aktivität führt. Das Pyridinium-Ion kann auch mit bestimmten Rezeptoren oder Enzymen interagieren und so biologische Pfade beeinflussen.

Wirkmechanismus

The mechanism by which 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide exerts its effects involves interactions with molecular targets such as cell membranes. The perfluorinated chain can disrupt lipid bilayers, leading to antimicrobial activity. The pyridinium ion may also interact with specific receptors or enzymes, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl: Ähnliche Struktur, aber mit einer Sulfanylgruppe anstelle eines Pyridinium-Ions.

Perfluorodecan-1-thiol: Enthält eine Thiolgruppe und eine perfluorierte Kette.

Einzigartigkeit

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridiniumiodid ist einzigartig aufgrund des Vorhandenseins des Pyridinium-Ions, das im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus Hydrophobie und ionischem Charakter macht es besonders nützlich in verschiedenen Anwendungen.

Biologische Aktivität

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide is a perfluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C17H12F17N

- Molecular Weight : 502.26 g/mol

- Structure : The compound features a long perfluorinated carbon chain attached to a pyridinium ring. This structure contributes to its hydrophobic and lipophobic characteristics.

Antimicrobial Properties

Research indicates that perfluorinated compounds (PFCs), including this compound exhibit antimicrobial properties. Studies have shown that such compounds can disrupt bacterial membranes due to their amphiphilic nature.

- Case Study : A study conducted by De Silva et al. (2011) demonstrated that certain PFCs inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the interaction of the hydrophobic tail with the lipid bilayer of bacterial membranes .

Cytotoxicity

The cytotoxic effects of perfluorinated compounds have been extensively studied. The iodide salt form of this compound has shown varying levels of cytotoxicity depending on concentration and exposure duration.

- Research Findings : In vitro studies revealed that at higher concentrations (≥100 µM), significant cytotoxic effects were observed in human cell lines. The compound induced apoptosis through the activation of caspase pathways .

Immunotoxicity

Emerging evidence suggests that PFCs can affect immune system function. Specifically:

- Immune Response : A study reported that exposure to perfluorinated compounds was associated with reduced antibody responses to vaccinations in children . This raises concerns about potential immunotoxic effects related to the use of such compounds in consumer products.

Environmental Impact

The persistence of PFCs in the environment is a critical concern. These compounds are resistant to degradation and can bioaccumulate in living organisms.

- Bioaccumulation Studies : Research has shown that PFCs can accumulate in fish and other wildlife. The biomagnification factor (BMF) for certain PFCs has been reported between 0.03 and 0.25 in various ecosystems . This accumulation poses risks not only to wildlife but also to human health through the food chain.

Applications

Despite potential health risks associated with PFCs like 1-(3,3,4,4,...), they are utilized in various applications due to their unique properties:

Eigenschaften

CAS-Nummer |

25935-14-2 |

|---|---|

Molekularformel |

C15H9F17IN |

Molekulargewicht |

653.11 g/mol |

IUPAC-Name |

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;iodide |

InChI |

InChI=1S/C15H9F17N.HI/c16-8(17,4-7-33-5-2-1-3-6-33)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |

InChI-Schlüssel |

ZRODNZIFNOYXDA-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=[N+](C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.